Ac-Gly-Lys-bNA

Beschreibung

Contextualization of Peptide-Based Probes in Biochemical Investigations

Peptide-based fluorescent probes are powerful tools for understanding the complex molecular interactions within living organisms. researchgate.net These synthetic molecules are advantageous over larger protein-based sensors because they are more easily synthesized, generally more stable, and can be precisely modified to achieve high selectivity for their biological targets. researchgate.net The design of these probes often incorporates a peptide sequence that is recognized by a specific enzyme, linked to a reporter molecule, such as a fluorophore.

The applications of peptide-based probes are extensive and include the detection and monitoring of biomolecules in aqueous solutions and within living cells. researchgate.net They are instrumental in medical diagnostics, drug discovery, environmental monitoring, and food safety. sciengine.com For instance, probes can be designed to detect the activity of proteases, a class of enzymes that play crucial roles in signaling cascades, by mimicking the enzyme's natural substrate. researchgate.net The recognition of the RGD (arginine-glycine-aspartic acid) sequence by integrin receptors is a classic example of the specific interactions that can be harnessed in the design of these probes. researchgate.net

Significance of Ac-Gly-Lys-bNA Analogues as Fluorogenic Substrates in Enzymology

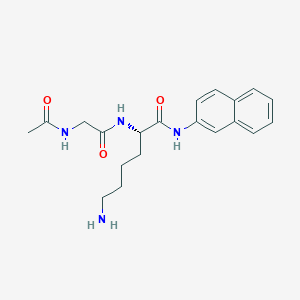

Ac-Gly-Lys-bNA (N-acetyl-glycyl-L-lysinyl-β-naphthylamide) is a fluorogenic substrate designed for the study of enzymes that exhibit specificity for cleaving peptide bonds at the C-terminal side of a lysine (B10760008) residue. Its structure consists of a dipeptide, Gly-Lys, which is N-terminally protected by an acetyl group (Ac) and C-terminally linked to a β-naphthylamine (bNA) moiety. The β-naphthylamine group is a fluorophore, a molecule that can emit light upon excitation.

The principle behind its function lies in the quenching of the β-naphthylamine's fluorescence when it is part of the intact peptide through an amide bond. rsc.org When an appropriate enzyme recognizes and cleaves the amide bond between the lysine residue and the β-naphthylamine, the free β-naphthylamine is released. mdpi.comresearchgate.net This cleavage event leads to a significant increase in fluorescence, which can be measured to determine the rate of the enzymatic reaction. mdpi.comresearchgate.net This "turn-on" fluorescence mechanism provides a sensitive and continuous method for assaying enzyme activity.

The specificity of Ac-Gly-Lys-bNA makes it a valuable tool for studying proteases such as trypsin, which is known to cleave after lysine and arginine residues. mdpi.com The design of fluorogenic substrates is a critical aspect of enzymology, allowing for the detailed kinetic analysis of enzymes. For example, the substrate specificity of a novel glycyl aminopeptidase (B13392206) from Actinomucor elegans was investigated using a variety of aminoacyl-β-naphthylamides. While this particular enzyme showed high activity towards Gly-bNA, it did not hydrolyze Lys-bNA, demonstrating the high degree of specificity that can be probed using such substrates. tandfonline.com

Analogues of Ac-Gly-Lys-bNA, where the peptide sequence or the fluorophore is altered, are widely used to study a range of enzymes. For instance, Ac-Arg-Gly-Lys(Ac)-AMC is a fluorogenic substrate used in a two-step assay for histone deacetylase (HDAC) activity. novoprolabs.com In this assay, HDAC first removes the acetyl group from the lysine side chain, which then allows trypsin to cleave the peptide and release the fluorescent aminomethylcoumarin (AMC) group. novoprolabs.com This highlights the modularity and versatility of peptide-based fluorogenic substrates in designing assays for various enzyme classes.

Detailed Research Findings

Research in enzymology often relies on quantitative data to understand enzyme kinetics and substrate specificity. The use of fluorogenic substrates like Ac-Gly-Lys-bNA and its analogues allows for the precise determination of kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat).

For example, a study on a glycyl aminopeptidase from Actinomucor elegans provided detailed kinetic data for its activity on various aminoacyl-β-naphthylamide substrates. Although Lys-bNA was not hydrolyzed by this specific enzyme, the data for other substrates illustrates the type of information that can be obtained using this class of compounds.

| Substrate | Relative Activity (%) | K_m (mM) | k_cat (s⁻¹) |

|---|---|---|---|

| Gly-bNA | 100 | 0.24 | 24.2 |

| Ala-bNA | 18.1 | 0.66 | 1.4 |

| Met-bNA | 6.3 | - | - |

| Arg-bNA | 6.3 | - | - |

| Ser-bNA | 3.5 | - | - |

| Leu-bNA | 2.6 | - | - |

Table 1: Substrate Specificity of Glycyl Aminopeptidase from Actinomucor elegans. Data adapted from a study on a novel aminopeptidase, showcasing the kinetic parameters determined using various β-naphthylamide substrates. tandfonline.com A hyphen (-) indicates that the data was not reported in the source. This table is for illustrative purposes to show the type of data generated with similar compounds.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[(2-acetamidoacetyl)amino]-6-amino-N-naphthalen-2-ylhexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3/c1-14(25)22-13-19(26)24-18(8-4-5-11-21)20(27)23-17-10-9-15-6-2-3-7-16(15)12-17/h2-3,6-7,9-10,12,18H,4-5,8,11,13,21H2,1H3,(H,22,25)(H,23,27)(H,24,26)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATMZFIYYCGFIP-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)NC(CCCCN)C(=O)NC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194783-86-3 | |

| Record name | 194783-86-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enzymatic Activity Studies and Mechanistic Investigations of Ac Gly Lys Bna

Substrate Specificity Profiling of Ac-Gly-Lys-bNA with Proteolytic Enzymes

The interaction of the N-terminally acetylated dipeptide derivative, Ac-Gly-Lys-bNA, with proteolytic enzymes is highly dependent on the enzyme's class and specific substrate requirements. As an exopeptidase substrate, its utility is limited by the blocked N-terminus, whereas for certain endopeptidases, the internal Gly-Lys sequence becomes the primary determinant for recognition.

Characterization as a Substrate for Dipeptidyl Aminopeptidases (DAPs)

Dipeptidyl aminopeptidases (DAPs) are exopeptidases that cleave dipeptides from the N-terminus of their substrates. biorxiv.org The substrate specificity of this family is largely dictated by the identity of the first two amino acids (P2 and P1) and, crucially, the presence of a free N-terminal amine.

Dipeptidyl Peptidase I (DPP-I / Cathepsin C): This enzyme has broad specificity, cleaving various dipeptides, with known substrates including Gly-Arg-bNA and Gly-Phe-bNA. asm.org However, its mechanism involves recognition of the free N-terminus of peptides. semanticscholar.org The N-terminal acetyl group on Ac-Gly-Lys-bNA blocks this primary recognition site, making it a poor substrate for Cathepsin C.

Dipeptidyl Peptidase II (DPP-II): DPP-II displays optimal activity at an acidic pH and typically cleaves substrates such as Lys-Ala-bNA. asm.org Its function as an exopeptidase also relies on a free N-terminus.

Dipeptidyl Peptidase IV (DPP-IV / CD26): DPP-IV is a serine protease that preferentially cleaves peptides with proline or alanine (B10760859) at the P1 position. mdpi.combiorxiv.org Structural studies reveal that substrate recognition is critically dependent on the interaction between the substrate's protonated N-terminus and a distinct Glu-Glu motif within the enzyme's active site. pnas.orgplos.org The acetylation of the N-terminal glycine (B1666218) in Ac-Gly-Lys-bNA prevents this essential electrostatic interaction, thereby precluding it from being a substrate for DPP-IV.

The defining characteristic of DAPs is their requirement for a free N-terminal amine for substrate binding and catalysis. The presence of the acetyl group on Ac-Gly-Lys-bNA makes it unsuitable as a substrate for this class of enzymes.

Investigations with Leucyl Aminopeptidases

Leucyl aminopeptidases (LAPs) are exopeptidases that catalyze the hydrolysis of amino acids from the N-terminus of proteins and peptides. researchgate.net While they show a preference for leucine (B10760876), they often exhibit broad specificity. researchgate.net However, a key determinant for their activity is an unblocked N-terminus.

Studies on the hydrolysis of various synthetic peptides have shown that while enzymes like leucine aminopeptidase (B13392206) can hydrolyze Gly-Lys dipeptides, N-terminal modification drastically alters this activity. nih.gov Research on aminopeptidase M, a well-characterized LAP, demonstrated that N-terminal acetylation of enkephalin peptides (which contain a Gly residue at P2) conferred significant proteolytic stability. nih.gov In controlled experiments, unmodified enkephalins were completely hydrolyzed within one minute, whereas less than 10% of their acetylated counterparts were cleaved after 30 minutes. nih.gov This dramatic decrease in hydrolysis rate highlights the importance of the free N-terminal amine for substrate recognition by LAPs. Furthermore, some LAPs show no ability to hydrolyze N-acetylated amino acid derivatives at all. wur.nl Given that Ac-Gly-Lys-bNA possesses an N-acetyl group, it is expected to be a very poor substrate, if not completely resistant to hydrolysis, by leucyl aminopeptidases.

Evaluation with Enterokinase and Other Serine Proteases

In contrast to exopeptidases, endopeptidases cleave peptide bonds within a polypeptide chain and are often less dependent on the status of the N-terminus.

Enterokinase (Enteropeptidase): This highly specific serine protease recognizes the canonical sequence -Asp-Asp-Asp-Asp-Lys- and cleaves the peptide bond on the C-terminal side of the lysine (B10760008) residue. expasy.orgabclonal.comabmgood.com The acidic residues at positions P2-P5 are critical for substrate recognition. Ac-Gly-Lys-bNA, lacking this essential poly-aspartate motif, is not a substrate for enterokinase. While some promiscuity has been observed, the core recognition sequence is paramount. pnas.org

Trypsin: Trypsin is a serine protease that cleaves peptide bonds C-terminal to lysine and arginine residues. chondrex.com The positively charged side chain of the P1 residue fits into the negatively charged S1 specificity pocket of the enzyme. nih.gov Because trypsin's primary specificity is determined by the P1 residue, N-terminal acetylation of a substrate is not necessarily prohibitive. Studies using N-terminally blocked lysine ester substrates, such as N-alpha-benzyloxycarbonyl-L-lysine p-nitrophenyl ester, have been successfully used to study trypsin kinetics, indicating the enzyme can accommodate such modifications. nih.gov Therefore, trypsin is expected to hydrolyze Ac-Gly-Lys-bNA at the Lys-bNA bond.

Plasmin: Plasmin is another trypsin-like serine protease that shows a preference for cleaving after lysine residues. However, it has been noted that plasmin, unlike trypsin, does not readily cleave substrates with a glycine residue at the P2 position, such as at -Gly-Lys- bonds. tandfonline.com This suggests that Ac-Gly-Lys-bNA would be a poor substrate for plasmin.

Analysis of Urokinase Activity Utilizing Ac-Gly-Lys-OMe Analogues

Urokinase (urokinase-type plasminogen activator, u-PA) is a serine protease with significant therapeutic relevance. Its activity is frequently assayed using synthetic chromogenic or fluorogenic substrates. The methyl ester analogue of Ac-Gly-Lys-bNA, Ac-Gly-Lys-OMe , is a well-established and widely used substrate for measuring the activity of urokinase. vulcanchem.commedchemexpress.comsapphirebioscience.commedchemexpress.com

The hydrolysis of the ester bond in Ac-Gly-Lys-OMe by urokinase is a reliable method for determining enzyme concentration and for screening potential inhibitors. medchemexpress.comsapphirebioscience.com This analogue is also reported to be a substrate for other related serine proteases, including thrombin and plasmin. vulcanchem.com The utility of Ac-Gly-Lys-OMe in these assays underscores the recognition of the Gly-Lys sequence by these enzymes, with the N-terminal acetyl group being permissible for binding and catalysis.

Determinants of Substrate Recognition in Ac-Gly-Lys-bNA Cleavage

The recognition and subsequent cleavage of Ac-Gly-Lys-bNA are governed by specific structural features of the peptide interacting with the enzyme's active site subsites (P and S nomenclature).

N-Terminal Acetyl Group: For exopeptidases like Dipeptidyl Aminopeptidases and Leucyl Aminopeptidases, the free N-terminal amine is a critical recognition determinant. plos.orgnih.gov The acetyl group on Ac-Gly-Lys-bNA physically blocks this recognition site, making it a non-substrate or a very poor substrate for these enzymes.

P2 Residue (Glycine): For enzymes that can bypass the N-terminal block, the P2 residue becomes important. A glycine at this position is well-tolerated by urokinase. vulcanchem.com However, for plasmin, a Gly at P2 adjacent to a P1 Lys is unfavorable, leading to poor cleavage. tandfonline.com Some DAPs, like one identified in Parabacteroides distasonis, show a strong preference for glycine at the P2 position, but still require a free N-terminus. nih.gov

P1 Residue (Lysine): The lysine at the P1 position is the primary determinant for cleavage by trypsin-like serine proteases. chondrex.com Its positively charged side chain interacts favorably with the negatively charged S1 pocket of enzymes like trypsin and urokinase, anchoring the substrate for catalysis. nih.gov

P1' Leaving Group (bNA): The β-naphthylamide (bNA) group is a common chromogenic or fluorogenic leaving group used in synthetic protease substrates. Its cleavage can be monitored spectrophotometrically or fluorometrically, allowing for kinetic analysis of the enzymatic reaction.

Enzyme Kinetics and Inhibition Analysis with Ac-Gly-Lys-bNA

Kinetic studies provide quantitative insight into the efficiency of an enzyme's interaction with a substrate. While direct kinetic data for Ac-Gly-Lys-bNA is sparse, analysis of analogous compounds allows for a robust characterization.

For enzymes where Ac-Gly-Lys-bNA is a substrate (e.g., trypsin) or its analogue is a substrate (e.g., urokinase), the reaction is expected to follow Michaelis-Menten kinetics. A study of the analogue Ac-Gly-Lys-OMe with urokinase reported a catalytic rate constant (kcat) of approximately 10⁴ M⁻¹s⁻¹. vulcanchem.com

For enzymes where Ac-Gly-Lys-bNA is a poor substrate, such as LAPs, it may act as a weak inhibitor. A study of N-acetylated enkephalins with aminopeptidase M revealed very slow hydrolysis, characterized by a high Michaelis constant (Km) and low maximal velocity (Vmax). nih.gov Specifically, Ac-Met-enk had a Km of 2.2 mM and a Vmax of 1.4 nmol/min/50 ng. nih.gov Furthermore, Ac-Met-enk was found to act as a mixed-type inhibitor of the hydrolysis of the unmodified peptide, with an inhibition constant (Ki) of 1.0 mM. nih.gov This suggests that Ac-Gly-Lys-bNA could potentially exhibit weak, likely competitive or mixed-type, inhibition on aminopeptidases that hydrolyze related, unblocked substrates.

Determination of Kinetic Parameters (e.g., Km, Vmax, kcat)

The kinetic parameters of an enzyme provide crucial insights into its catalytic efficiency and its affinity for a given substrate. For the synthetic substrate Ac-Gly-Lys-bNA, these parameters—Michaelis constant (Kₘ), maximum velocity (Vₘₐₓ), and turnover number (kcat)—are determined by measuring the rate of the enzyme-catalyzed reaction at varying substrate concentrations.

The Michaelis-Menten equation, V = (Vₘₐₓ * [S]) / (Kₘ + [S]), is fundamental to these studies. numberanalytics.com Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate, while Kₘ is the substrate concentration at which the reaction rate is half of Vₘₐₓ. numberanalytics.comlibretexts.org A low Kₘ value indicates a high affinity of the enzyme for the substrate, meaning less substrate is needed to reach half of the maximum velocity. libretexts.org Conversely, a high Kₘ value suggests a lower affinity. libretexts.org

In a study of a glycyl aminopeptidase from Actinomucor elegans, the kinetic parameters for the hydrolysis of a similar substrate, Gly-bNA, were determined. The Kₘ value was found to be 0.24 mM, and the kcat was 24.2 sec⁻¹. tandfonline.com For another substrate, Ala-bNA, the Kₘ was 0.66 mM and the kcat was 1.1 sec⁻¹. tandfonline.com These findings indicate that the enzyme has a higher affinity and catalytic efficiency for the glycine-containing substrate.

Table 1: Kinetic Parameters of Glycyl Aminopeptidase for Different Substrates

Mechanistic Insights into Enzymatic Hydrolysis and Fluorophore Release

The enzymatic hydrolysis of Ac-Gly-Lys-bNA involves the cleavage of a peptide bond, a reaction catalyzed by various proteases and peptidases. The mechanism of this hydrolysis is a key area of investigation, providing insights into the enzyme's catalytic strategy. The process typically involves a series of steps within the enzyme's active site where specific amino acid residues act as catalysts. nih.gov

For many proteases, the hydrolysis mechanism is a bimolecular nucleophilic substitution (SN2) reaction. medcraveonline.com In the case of cysteine proteases, a catalytic triad (B1167595) often composed of Cys, His, and Asp residues is involved. researchgate.net The reaction proceeds through a "Ping-Pong bi-bi" mechanism where the acetyl group from acetyl-CoA is first transferred to the catalytic cysteine residue of the enzyme, forming an acyl-enzyme intermediate. researchgate.netbiorxiv.org Subsequently, the acetyl group is transferred to the amino group of the substrate, in this case, the glycine residue of Ac-Gly-Lys-bNA.

The release of the fluorophore, β-naphthylamine (bNA), is the final step in the hydrolysis of Ac-Gly-Lys-bNA. This release allows for the convenient monitoring of enzyme activity through spectrophotometric or fluorometric methods. The rate of fluorophore release is directly proportional to the rate of the enzymatic reaction.

The hydrolysis of glycosidic bonds, a process analogous to peptide bond cleavage, also provides mechanistic insights. acs.org The enzyme's active site creates a specific microenvironment that stabilizes the transition state of the hydrolysis reaction. acs.org The structure of the substrate itself, including the nature of the amino acids and the protecting groups, can significantly influence the rate of hydrolysis.

Assessment of Small Molecule Inhibitor Effects on Enzyme Activity

Small molecule inhibitors are invaluable tools for studying enzyme mechanisms and for the development of therapeutic agents. The effect of these inhibitors on the enzymatic hydrolysis of Ac-Gly-Lys-bNA can be assessed by measuring the reduction in the rate of the reaction in the presence of the inhibitor.

In a study on a glycyl aminopeptidase, the effects of various inhibitors were investigated. tandfonline.com The enzyme was significantly inhibited by thiol inhibitors such as iodoacetic acid and p-chloromercuribenzoate, suggesting the presence of a critical thiol group in the active site. tandfonline.com However, it was not inhibited by chelating agents like o-phenanthroline or EDTA, or by the serine enzyme inhibitor diisopropylfluorophosphate (DFP). tandfonline.com

The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, in the development of inhibitors for human neutrophil elastase, N-benzoylindazole derivatives showed IC₅₀ values in the nanomolar range. acs.org

The mechanism of inhibition can be competitive, non-competitive, or uncompetitive, which can be determined through kinetic studies. For instance, Lineweaver-Burk plots can help elucidate the mode of inhibition. mdpi.com In a study of α-glucosidase inhibitors, a novel peptide was found to be a non-competitive inhibitor, while another exhibited a mixed inhibition mechanism. mdpi.com

Table 2: Effect of Inhibitors on Glycyl Aminopeptidase Activity

Role in Post-Translational Modification Research

Studies on Lysine Acetylation Dynamics with Ac-Gly-Lys-bNA Analogues

Lysine acetylation is a crucial and reversible post-translational modification that plays a significant role in regulating a wide array of cellular processes. frontiersin.orgfrontiersin.org This modification, involving the transfer of an acetyl group to the ε-amino group of a lysine residue, is controlled by lysine acetyltransferases (KATs) and lysine deacetylases (KDACs). frontiersin.orgfrontiersin.org The use of synthetic peptide substrates, such as analogues of Ac-Gly-Lys-bNA, is instrumental in studying the dynamics of lysine acetylation.

Proteomic analyses have revealed that lysine acetylation is a widespread modification affecting thousands of proteins involved in metabolism, cell cycle control, and gene expression. cellsignal.com Analogues of Ac-Gly-Lys-bNA can be designed to mimic the natural substrates of KATs, allowing researchers to investigate the specificity and kinetics of these enzymes. For example, antibodies that specifically recognize acetylated lysine can be used in conjunction with these analogues to detect and quantify the extent of acetylation. cellsignal.com

Studies have shown that the amino acid sequence surrounding the target lysine residue can influence the efficiency of acetylation. plos.org By synthesizing a library of Ac-Gly-Lys-bNA analogues with variations in the flanking amino acid sequence, it is possible to determine the consensus sequence motifs recognized by specific KATs. This information is critical for understanding the regulatory networks controlled by lysine acetylation.

Furthermore, the self-acetylation of acetyltransferases has been observed to regulate their own activity, adding another layer of complexity to the dynamics of lysine acetylation. plos.org The use of Ac-Gly-Lys-bNA analogues in in vitro acetylation assays can help to elucidate the mechanisms of auto-acetylation and its impact on enzyme function.

Investigations into Glycine Acylation Mechanisms and Enzyme Involvement

While lysine acetylation is a well-studied post-translational modification, the acylation of other amino acid residues, such as glycine, is also emerging as an important regulatory mechanism. nih.govelifesciences.org Glycine acylation involves the covalent attachment of a fatty acid to the N-terminal glycine residue of a protein. nih.govelifesciences.org This modification has been shown to be critical for protein trafficking, membrane localization, and molecular interactions. nih.govelifesciences.org

The study of glycine acylation often involves the use of synthetic peptides and mass spectrometry to identify the acylated proteins and the specific sites of modification. Analogues of Ac-Gly-Lys-bNA, where the N-terminal glycine is the target for acylation, can serve as valuable tools in these investigations. These analogues can be used as substrates in in vitro assays to identify and characterize the enzymes responsible for glycine acylation.

Recent research has identified a new class of glycine-acylated lipoproteins in bacteria, where an acyltransferase subunit of a secretion system is responsible for acylating a conserved N-terminal glycine residue. nih.govelifesciences.org Mutations that disrupt this glycine acylation have been shown to interfere with membrane incorporation and protein trafficking. nih.govelifesciences.org The use of Ac-Gly-Lys-bNA analogues in such studies could help to further dissect the mechanism of this novel acylation process and the enzymes involved.

The enzymatic machinery for glycine acylation is distinct from that of lysine acetylation. nih.gov Investigating the enzymes involved in glycine acylation can reveal new pathways for protein regulation and may provide novel targets for the development of antimicrobial agents. elifesciences.orgnih.gov

Table 3: Compound Names Mentioned in the Article

Ac Gly Lys Bna As a Tool in Advanced Biochemical Assay Development

Design and Optimization of Fluorometric Enzyme Activity Assays

Fluorometric assays using substrates like Ac-Gly-Lys-bNA are foundational for studying enzyme kinetics and for screening potential inhibitors. The design of the substrate itself—an acetylated N-terminus to prevent degradation by aminopeptidases and a specific recognition sequence (Gly-Lys)—targets a particular class of proteases. Trypsin-like serine proteases, which preferentially cleave peptide bonds at the carboxyl side of positively charged amino acids like lysine (B10760008) (Lys) and arginine (Arg), are the primary targets for this substrate. wikipedia.orgunc.edu The enzyme plasmin, for example, shows a distinct preference for lysine at the cleavage site, making Ac-Gly-Lys-bNA a suitable substrate for its activity measurement. tandfonline.compnas.org

The functionality of Ac-Gly-Lys-bNA as a reporter molecule is based on the principle of fluorogenic release. The intact substrate molecule is essentially non-fluorescent. The β-naphthylamide (bNA) group is conjugated to the C-terminal lysine via an amide bond. In the presence of a suitable protease, this bond is hydrolyzed, releasing free β-naphthylamine. bachem.com

The liberated β-naphthylamine is a fluorescent molecule, whereas the original peptide-conjugated form is not. This transition from a non-fluorescent substrate to a fluorescent product is the basis of the assay. bachem.com The fluorescence of the released β-naphthylamine can be measured using a fluorometer, typically with an excitation wavelength between 335-350 nm and an emission wavelength in the range of 410-440 nm. bachem.com The difference between the excitation and emission wavelengths is known as the Stokes shift. bachem.com The rate of the increase in fluorescence intensity is directly proportional to the enzymatic activity in the sample, allowing for real-time, continuous monitoring of the reaction. neo-biotech.com

The sensitivity and specificity of an enzyme assay are critical for generating reliable data. Fluorometric assays are generally more sensitive than their colorimetric counterparts, capable of detecting enzyme activity at very low concentrations. neo-biotech.comresearchgate.net However, several methodological enhancements can further improve these parameters.

Sensitivity can be maximized by optimizing various reaction conditions. This includes adjusting the pH and temperature to the enzyme's optimum, as well as the substrate concentration. avantorsciences.com Using the substrate at a concentration close to its Michaelis-Menten constant (Kₘ) often provides a good balance between reaction velocity and substrate conservation.

Specificity is primarily determined by the peptide sequence of the substrate. Ac-Gly-Lys-bNA is designed for trypsin-like proteases that recognize and cleave after a lysine residue. wikipedia.orgpurdue.edu When working with complex biological samples like cell lysates, which may contain multiple proteases, specificity can be enhanced by using highly specific inhibitors. To confirm that the measured activity originates from a particular enzyme, the assay can be run in the presence and absence of a known inhibitor for that enzyme. The portion of the activity that is inhibited can then be attributed to that specific protease. tandfonline.com

| Parameter | Description | Typical Goal |

|---|---|---|

| pH | The assay buffer pH is adjusted to match the optimal pH for the target enzyme's activity. | Maximize enzyme activity and stability. |

| Temperature | The reaction is incubated at the enzyme's optimal temperature. | Ensure maximal and consistent reaction rates. |

| Substrate Concentration | The concentration of Ac-Gly-Lys-bNA is optimized, often around the Kₘ value. | Achieve a sensitive and linear response without wasting substrate. |

| Enzyme Concentration | The amount of enzyme (or cell lysate) is adjusted to ensure the reaction rate is linear over the measurement period. | Maintain initial velocity conditions for accurate kinetic analysis. |

| Inhibitors | Specific protease inhibitors are used to distinguish the activity of the target enzyme from other proteases. | Increase assay specificity in complex samples. |

Fluorogenic substrates like Ac-Gly-Lys-bNA are exceptionally well-suited for high-throughput screening (HTS), a cornerstone of modern drug discovery. springernature.comrsc.org HTS allows for the rapid testing of thousands of compounds to identify potential enzyme inhibitors or activators. The adaptation of these assays to HTS formats relies on several key features. researchgate.net The assays are homogenous (mix-and-read), eliminating the need for separation or wash steps. They can be miniaturized into 96-, 384-, or even 1536-well microplates, which significantly reduces the consumption of expensive reagents and test compounds. avantorsciences.comnih.gov The fluorescence signal is read rapidly by automated plate readers, enabling fast data acquisition for large compound libraries. raybiotech.com

| Feature | Advantage for HTS |

|---|---|

| Homogeneous Format | No separation or washing steps are required, simplifying automation. |

| Fluorometric Detection | High sensitivity allows for low sample volumes and detection of weak inhibitors. neo-biotech.com |

| Miniaturization | Assays can be performed in high-density microplates, saving reagents and compounds. |

| Continuous Monitoring | Kinetic data can be collected in real-time, providing more information on inhibitor mechanisms. |

| Automation Compatibility | Simple "add-mix-read" protocols are easily handled by robotic systems. |

Methodological Enhancements for Assay Sensitivity and Specificity

Applications in Cellular Process Research

Beyond purified enzyme systems, Ac-Gly-Lys-bNA is a valuable tool for probing protease function within a cellular context, providing insights into complex biological processes.

A primary application of Ac-Gly-Lys-bNA is the measurement of total or specific protease activity in cellular extracts and lysates. neo-biotech.comraybiotech.com This allows researchers to assess how protease activity changes in response to various stimuli, genetic modifications, or disease states. The general procedure involves preparing a lysate from cultured cells or tissues, which releases the intracellular enzymes. This lysate is then incubated with the Ac-Gly-Lys-bNA substrate, and the resulting fluorescence is monitored over time. ubiqbio.com

A critical consideration in this application is the presence of multiple proteases that could potentially cleave the substrate. To dissect the contribution of a specific enzyme, researchers can employ strategies such as using lysates from cells where the target protease has been genetically knocked out or knocked down. ubiqbio.com By comparing the activity in these modified cells to that in wild-type cells, the specific contribution of the enzyme of interest can be quantified.

Trypsin-like proteases are integral components of numerous cellular signaling pathways, and their dysregulation is linked to many diseases. preprints.org A substrate like Ac-Gly-Lys-bNA can be used to investigate the roles of these enzymes in specific biological contexts.

One such context is apoptosis , or programmed cell death. This process is executed by a cascade of proteases. nih.govmdpi.com While caspases are the central executioners, other proteases, including certain granzymes with trypsin-like specificity, also participate in the pathway by cleaving key cellular proteins. mdpi.com Researchers can use Ac-Gly-Lys-bNA to monitor changes in protease activity in cell lysates during the induction of apoptosis to study the regulation of these enzymes.

Another critical pathway is fibrinolysis , the process of breaking down blood clots, where the trypsin-like protease plasmin is the key effector enzyme. researchgate.net By measuring plasmin-like activity in plasma or cell extracts, researchers can investigate disorders related to thrombosis or bleeding. Comparing this activity between healthy and diseased patient samples can provide diagnostic insights or help monitor the efficacy of therapeutic interventions.

Compound Reference Table

Advanced Research Directions and Future Perspectives for Ac Gly Lys Bna

Rational Design and Computational Modeling of Ac-Gly-Lys-bNA-Derived Ligands

The rational design of novel molecules, guided by computational modeling, represents a frontier in enzymology and drug discovery. mdpi.com This approach leverages detailed structural and mechanistic data to create new enzyme substrates or inhibitors with enhanced properties. For Ac-Gly-Lys-bNA, these techniques can be used to develop derivatives with improved specificity, higher catalytic turnover, or the ability to inhibit target proteases.

Molecular Dynamics Simulations of Ligand-Enzyme Interactions

Molecular dynamics (MD) simulations act as a "computational microscope," providing a time-resolved view of the dynamic interactions between a ligand like Ac-Gly-Lys-bNA and its target enzyme. nih.gov By simulating the physical movements of atoms and molecules, MD can reveal critical details about the binding process, conformational changes, and the catalytic mechanism at an atomic level. acs.org

A typical MD simulation for an Ac-Gly-Lys-bNA-enzyme complex would involve docking the substrate into the enzyme's active site and simulating their interaction in a solvated environment over nanoseconds. mdpi.com Analysis of the simulation trajectory can yield crucial data points. acs.org

| Binding Free Energy Calculations (e.g., MM/PBSA) | Estimates the strength of the interaction between the substrate and the enzyme, allowing for a quantitative comparison of different substrate derivatives. mdpi.com |

These simulations can illuminate how the acetyl group, the glycine (B1666218), and the lysine (B10760008) side chain of Ac-Gly-Lys-bNA interact with the enzyme's specificity pockets (S-sites), guiding the design of new ligands. For instance, if simulations show a void in the S2 pocket, the glycine residue could be replaced with a larger amino acid to improve binding.

Structure-Activity Relationship (SAR) Studies for Optimized Binding and Catalysis

Structure-Activity Relationship (SAR) studies systematically modify a molecule's structure to observe the effect on its biological activity. nih.gov This process is fundamental to optimizing lead compounds in drug discovery and to developing highly specific substrates for research. For Ac-Gly-Lys-bNA, SAR studies would involve synthesizing a library of analogs and testing their kinetic parameters (Kₘ and kcat) with a target protease.

The goal is to build a detailed map of how each part of the molecule contributes to its function. Combining SAR with computational modeling allows for a more targeted "rational design" approach, reducing the number of compounds that need to be synthesized. frontiersin.org

Hypothetical SAR Study on Ac-Gly-Lys-bNA for a Trypsin-Like Protease:

| Modification Site | Example Modification | Rationale for Modification | Predicted Outcome |

|---|---|---|---|

| N-terminal Acetyl Group | Replace with Propionyl or Butyryl group | Probes the size limits and hydrophobicity of the S3 pocket. | May increase binding affinity if the pocket is hydrophobic and can accommodate larger groups. |

| Glycine Residue (P2) | Replace with Alanine (B10760859) or Valine | Investigates the steric and electronic requirements of the S2 pocket. Many proteases have specific preferences at this position. nih.gov | Could significantly increase or decrease Kₘ depending on the S2 pocket's specific geometry. |

| Lysine Residue (P1) | Replace with Arginine or Ornithine | Tests the specificity of the S1 pocket, which is the primary determinant of substrate recognition for trypsin-like enzymes. mdpi.com | Arginine may bind more tightly in some trypsins, lowering Kₘ. Ornithine (shorter side chain) would likely decrease binding. |

| β-Naphthylamine (bNA) | Replace with AMC (7-amino-4-methylcoumarin) or pNA (p-nitroaniline) | Alters the leaving group, potentially affecting the catalytic rate (kcat) and changing the optical properties for detection. frontiersin.orgmedchemexpress.com | AMC is a fluorogenic group, offering higher sensitivity than the chromogenic bNA or pNA. nih.gov |

Exploration of Ac-Gly-Lys-bNA in Novel Biological Systems

The utility of a tool like Ac-Gly-Lys-bNA is not limited to well-characterized enzymes. Its future applications lie in the discovery and initial characterization of new enzymes and pathways.

Investigating its Utility in Uncharacterized Proteolytic Systems

Genomic and proteomic studies continually identify new proteases with unknown functions. nih.govscispace.com A significant challenge is to determine the basic substrate specificity of these novel enzymes. Chromogenic substrates like Ac-Gly-Lys-bNA are ideal first-pass tools for this purpose. Because it is specific for cleavage after a lysine residue, it can be used to rapidly screen cell lysates, microbial supernatants, or purified uncharacterized proteins for trypsin-like activity. arvojournals.orgasm.org If an uncharacterized protease cleaves Ac-Gly-Lys-bNA, it provides the first clue to its function, classifying it as a potential trypsin-like protease and guiding the design of more specific substrates and inhibitors for further study. nih.gov

Potential as a Biochemical Probe for Metabolic Pathways

While not a metabolic probe in the classical sense of tracing metabolite flux in vivo, Ac-Gly-Lys-bNA can serve as a crucial in vitro probe to quantify the activity of a protease that is part of a larger metabolic or signaling cascade. researchgate.net Many biological pathways are regulated by proteolytic events. For instance, the activation of a key metabolic enzyme or a signaling receptor might depend on its cleavage by a specific protease. In a reconstituted biological system or a cell extract, Ac-Gly-Lys-bNA could be used to measure the activity of this regulatory protease under various conditions (e.g., in the presence of pathway activators or inhibitors), thereby providing insight into the regulation of the entire metabolic network.

Integration with Advanced Analytical Techniques in Enzymology

The traditional use of Ac-Gly-Lys-bNA involves measuring the absorbance of the released bNA group in a spectrophotometer or plate reader. However, integrating this substrate with more advanced analytical methods can provide much richer data.

One powerful approach is to couple the enzyme assay with mass spectrometry (MS). researchgate.net Instead of just detecting the release of the chromophore, liquid chromatography-mass spectrometry (LC-MS) can be used to directly measure the concentrations of the substrate (Ac-Gly-Lys-bNA) and its two cleavage products (Ac-Gly-Lys and β-naphthylamine) over time. This provides a more direct and often more sensitive quantification of enzyme activity and can overcome interference from other colored or fluorescent compounds in complex samples. d-nb.info Furthermore, functional mass spectrometry imaging could potentially map the spatial distribution of protease activity directly on tissue sections by applying the substrate and then analyzing the location of the cleavage products. d-nb.info This would provide an unprecedented view of where specific protease activity is localized within a biological tissue.

Mass Spectrometry-Based Approaches for Enzymatic Product Identification

Mass spectrometry (MS) is a powerful analytical technique for identifying the products of enzymatic reactions by providing precise mass-to-charge ratio (m/z) information of the molecules present in a sample. When applied to the enzymatic hydrolysis of Ac-Gly-Lys-bNA, MS-based methods, particularly when coupled with liquid chromatography (LC-MS), offer an unambiguous way to confirm the identity of the resulting products. nih.govnih.gov

Enzymatic cleavage of Ac-Gly-Lys-bNA, typically by a protease with trypsin-like specificity that cleaves at the C-terminal side of lysine residues, is expected to hydrolyze the amide bond linking the lysine residue to the β-naphthylamide group. pressbooks.pubpromega.com This reaction yields two primary products: the acetylated dipeptide Ac-Gly-Lys and the leaving group, 2-naphthylamine (B18577) (also known as β-naphthylamine).

LC-MS analysis is instrumental in this context. The process involves injecting the enzymatic reaction mixture into a liquid chromatograph, where the components—unreacted substrate, and the reaction products—are separated based on their physicochemical properties (e.g., hydrophobicity) by passing through a chromatography column. nih.govchromatographyonline.com The separated components then enter the mass spectrometer, where they are ionized and their m/z values are measured.

By comparing the mass spectra of the reaction mixture over time to a baseline (time zero) sample, the disappearance of the substrate and the appearance of new molecular ions corresponding to the predicted products can be definitively tracked. Tandem mass spectrometry (MS/MS) can further confirm the identity of these products by fragmenting the parent ions and analyzing the resulting fragmentation patterns, which provides structural information about the molecules. pressbooks.pub

The expected molecular ions for the compounds involved in the enzymatic hydrolysis of Ac-Gly-Lys-bNA are detailed in the table below.

Table 1: Expected m/z Values for LC-MS Analysis of Ac-Gly-Lys-bNA Hydrolysis

| Compound Name | Chemical Formula | Molecular Weight (Da) | Expected [M+H]⁺ Ion (m/z) | Role in Reaction |

|---|---|---|---|---|

| Ac-Gly-Lys-bNA | C₂₀H₂₆N₄O₃ | 370.45 | 371.21 | Substrate |

| Ac-Gly-Lys | C₈H₁₅N₃O₄ | 217.22 | 218.12 | Product |

Note: The m/z values for the protonated molecules ([M+H]⁺) are the most commonly observed ions in positive mode electrospray ionization (ESI) mass spectrometry.

This LC-MS based approach provides high sensitivity and specificity, allowing for the confident identification and even quantification of the enzymatic reaction products, free from artifacts that can sometimes interfere with other assay types. nih.gov

Spectroscopic Methods for Real-Time Reaction Monitoring

Spectroscopic methods are exceptionally well-suited for monitoring the kinetics of enzymatic reactions in real-time. mdpi.com For a substrate like Ac-Gly-Lys-bNA, the β-naphthylamide (bNA) group serves as a convenient spectroscopic reporter. The cleavage of the amide bond by an enzyme liberates 2-naphthylamine, a molecule with distinct optical properties compared to the substrate-bound form. This change can be continuously monitored to track the progress of the reaction. researchgate.net

The two primary spectroscopic techniques used for this purpose are spectrophotometry (absorbance) and fluorometry (fluorescence).

Spectrophotometric Monitoring: The release of 2-naphthylamine can be detected by monitoring the change in absorbance at a specific wavelength. uni-lj.si While the substrate Ac-Gly-Lys-bNA has its own absorbance profile, the free 2-naphthylamine product absorbs light at a different characteristic wavelength. By setting a spectrophotometer to this wavelength, the increase in absorbance over time can be recorded, which is directly proportional to the amount of product formed. The initial rate of the reaction can then be calculated from the linear portion of the absorbance versus time plot.

Fluorometric Monitoring: A more sensitive approach is to monitor the change in fluorescence. 2-Naphthylamine is a fluorescent molecule, meaning it absorbs light at one wavelength (excitation) and emits light at a longer wavelength (emission). The parent substrate, Ac-Gly-Lys-bNA, is typically non-fluorescent or has very low fluorescence. Therefore, enzymatic cleavage results in a significant increase in the fluorescence signal. This method offers higher sensitivity compared to absorbance-based assays, allowing for the use of lower enzyme and substrate concentrations. bmglabtech.com Real-time kinetic analysis can be performed by continuously measuring the fluorescence emission over the course of the reaction. promegaconnections.compromega.com

The selection of excitation and emission wavelengths is critical for maximizing the signal-to-noise ratio.

Table 2: Spectroscopic Parameters for Real-Time Monitoring of Ac-Gly-Lys-bNA Hydrolysis

| Reporter Molecule | Technique | Excitation Wavelength (λex) | Emission Wavelength (λem) | Principle of Detection |

|---|---|---|---|---|

| 2-Naphthylamine | Spectrophotometry | ~340 nm* | N/A | Increase in absorbance upon release from substrate. |

Note: Optimal wavelengths can vary slightly depending on buffer conditions (pH, solvent composition).

These real-time spectroscopic methods provide a continuous view of the enzymatic reaction, enabling detailed kinetic analysis, including the determination of key parameters like the Michaelis constant (Km) and maximum reaction velocity (Vmax). researchgate.net

Q & A

Q. How to integrate computational modeling with experimental data for Ac-Gly-Lys-bNA research?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict binding modes using software (e.g., GROMACS). Validate with experimental data (e.g., mutagenesis, SPR kinetics) .

- QSAR Models : Corrogate structural features (e.g., logP, polar surface area) with bioactivity data. Use leave-one-out cross-validation to assess model robustness .

- Data Sharing : Deposit simulation trajectories in public repositories (e.g., Zenodo) for peer scrutiny .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.